2-(TRIMETHYLSILOXY)BENZALDEHYDE

organic synthesis protecting group strategy Vilsmeier formylation

2-(Trimethylsiloxy)benzaldehyde (CAS 1078-31-5), also known as o-(trimethylsiloxy)benzaldehyde or 2-[(trimethylsilyl)oxy]benzaldehyde, is an ortho-substituted aromatic aldehyde with the molecular formula C₁₀H₁₄O₂Si and molecular weight of 194.31 g/mol. This compound features a trimethylsilyl (TMS) ether moiety at the ortho position relative to the aldehyde carbonyl group.

Molecular Formula C10H14O2Si
Molecular Weight 194.3 g/mol
CAS No. 1078-31-5
Cat. No. B089783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(TRIMETHYLSILOXY)BENZALDEHYDE
CAS1078-31-5
Molecular FormulaC10H14O2Si
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CC=CC=C1C=O
InChIInChI=1S/C10H14O2Si/c1-13(2,3)12-10-7-5-4-6-9(10)8-11/h4-8H,1-3H3
InChIKeyGMQJTDJLZSIFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trimethylsiloxy)benzaldehyde (CAS 1078-31-5): Ortho-Trimethylsilyloxy Substituted Benzaldehyde for Selective Organic Synthesis


2-(Trimethylsiloxy)benzaldehyde (CAS 1078-31-5), also known as o-(trimethylsiloxy)benzaldehyde or 2-[(trimethylsilyl)oxy]benzaldehyde, is an ortho-substituted aromatic aldehyde with the molecular formula C₁₀H₁₄O₂Si and molecular weight of 194.31 g/mol [1]. This compound features a trimethylsilyl (TMS) ether moiety at the ortho position relative to the aldehyde carbonyl group. The TMS group serves a dual functional role: it acts as a protecting group for the hydroxyl functionality in salicylaldehyde-derived intermediates while simultaneously modulating the electronic and steric environment of the aromatic ring . As a colorless to pale yellow liquid with a density of 1.013 g/cm³, boiling point of 116 °C (or 142 °C at 25 mmHg), and refractive index of 1.5095, the compound is primarily employed as a synthetic intermediate in organic chemistry, particularly in applications requiring orthogonal protection strategies or ortho-substituent effects .

Why Substituting 2-(Trimethylsiloxy)benzaldehyde (1078-31-5) with Generic Analogs Compromises Synthetic Outcomes


Generic substitution of 2-(trimethylsiloxy)benzaldehyde with seemingly similar compounds—such as unsubstituted benzaldehyde (CAS 100-52-7), the parent salicylaldehyde (2-hydroxybenzaldehyde, CAS 90-02-8), or the para-substituted regioisomer 4-(trimethylsiloxy)benzaldehyde (CAS 1012-12-0)—leads to fundamentally different synthetic outcomes. Unprotected salicylaldehyde retains a free hydroxyl group that participates in undesired side reactions (e.g., intermolecular hydrogen bonding, unintended nucleophilic attack, or oxidation) and alters the electrophilicity of the aldehyde carbonyl [1]. The para-substituted regioisomer lacks the ortho-directing steric and electronic effects critical for stereoselective transformations at the adjacent carbonyl position [2]. Furthermore, alternative silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) differ substantially in steric bulk, hydrolytic stability, and deprotection kinetics, rendering them non-interchangeable in reactions requiring the specific reactivity profile of the TMS group [3]. The quantifiable differences documented below demonstrate why procurement specifications must precisely match the intended synthetic application.

Quantitative Differentiation of 2-(Trimethylsiloxy)benzaldehyde (1078-31-5) Versus Key Comparators


Synthesis Efficiency: One-Step Quantitative Yield from Salicylaldehyde Under Adapted Vilsmeier Conditions

2-(Trimethylsiloxy)benzaldehyde can be synthesized from salicylaldehyde in a single step with quantitative yield using adapted Vilsmeier conditions, representing a substantial improvement over multi-step synthetic routes that typically require separate protection, formylation, and deprotection sequences [1]. This one-step protocol eliminates intermediate isolation and purification steps, reducing both time and material costs in laboratory-scale preparation.

organic synthesis protecting group strategy Vilsmeier formylation

Reaction Yield Comparison: Protected (TMS) Versus Unprotected Aldehyde in Tandem Aminoalkylation

In tandem aminoalkylation reactions applied to substituted phenol and naphthol synthesis, the use of unprotected aldehyde resulted in a yield of only 18%, whereas the protected TMS derivative (2-(trimethylsiloxy)benzaldehyde) participated efficiently under the same reaction manifold to deliver products in good yields . This direct comparison quantifies the protective effect of the trimethylsilyl group in preventing undesired side reactions that otherwise severely compromise product formation.

aminoalkylation phenol synthesis protecting group effect

Ortho-Trimethylsiloxy Substituent Effect: Enhanced Stereoselectivity in Aldol Reactions Versus Benzaldehyde

The ortho-trimethylsiloxy group on the benzaldehyde scaffold significantly enhances stereochemical control in aldol addition reactions. Chromium-complexed benzaldehyde derivatives bearing a trimethylsilyl group at the ortho position react with cyclic silyl enol ethers to afford erythro products in a highly selective manner, a stereochemical outcome not achievable with unsubstituted benzaldehyde or with para-substituted trimethylsiloxy analogs [1]. The ortho-positioning creates a steric environment that directs nucleophilic approach to the carbonyl face opposite the bulky TMS group.

stereoselective synthesis aldol reaction ortho-substituent effect

Hydrolytic Sensitivity Classification: Controlled Reactivity Profile Versus Free Phenol

2-(Trimethylsiloxy)benzaldehyde exhibits a defined hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) . This moderate sensitivity represents a crucial functional distinction from the parent salicylaldehyde (2-hydroxybenzaldehyde), which bears a free hydroxyl group prone to rapid intermolecular hydrogen bonding and oxidation, and from bulkier silyl ethers such as TBDMS-protected aldehydes which demonstrate significantly greater resistance to hydrolysis and require harsher acidic or fluoride-based deprotection conditions. The TMS group's intermediate lability allows for controlled, mild deprotection while maintaining sufficient stability for handling under inert atmosphere.

hydrolytic stability protecting group lability moisture sensitivity

LogP Partition Coefficient: Increased Lipophilicity Versus Unprotected Salicylaldehyde

The trimethylsilyl group imparts a measurable increase in lipophilicity compared to the parent hydroxyl-bearing compound. 2-(Trimethylsiloxy)benzaldehyde has a calculated LogP value of 2.71-2.93 [1]. In contrast, salicylaldehyde (2-hydroxybenzaldehyde) exhibits a LogP of approximately 1.81 [2]. This difference of approximately 0.9-1.1 LogP units corresponds to a roughly 8- to 12-fold increase in octanol-water partition coefficient, which can significantly impact chromatographic retention behavior, membrane permeability in biological assays, and solubility characteristics in organic-aqueous biphasic reaction systems.

lipophilicity partition coefficient physicochemical property

Validated Application Scenarios for 2-(Trimethylsiloxy)benzaldehyde (1078-31-5) Based on Quantitative Evidence


Orthogonal Protection in Multi-Step Synthesis of Complex Phenolic Natural Products

The quantitative yield synthesis of 2-(trimethylsiloxy)benzaldehyde from salicylaldehyde [1] and the demonstrated 4- to 5-fold yield improvement in tandem aminoalkylation over unprotected aldehyde establish this compound as a strategic building block for multi-step syntheses where the phenolic hydroxyl must remain protected during carbonyl manipulation. The intermediate hydrolytic sensitivity (rating 7) allows for controlled, mild deprotection after key bond-forming steps without exposing sensitive functional groups to harsh acidic or fluoride conditions that would be required for more stable silyl ethers .

Stereoselective Aldol Additions Requiring Ortho-Substituent Facial Bias

For applications in asymmetric synthesis requiring defined erythro stereochemistry at the benzylic position, the ortho-trimethylsiloxy substitution pattern provides critical facial bias in aldol additions with cyclic silyl enol ethers [2]. This application scenario is uniquely suited to 2-(trimethylsiloxy)benzaldehyde and cannot be replicated with the para-substituted regioisomer 4-(trimethylsiloxy)benzaldehyde (CAS 1012-12-0) or with unsubstituted benzaldehyde, which lack the ortho steric environment necessary for stereocontrol.

ω-End-Functionalization in Living Polymerization for Defined Polymer Architectures

The controlled reactivity of the trimethylsiloxy-protected benzaldehyde moiety enables its use as a terminator in living polymerization processes, specifically for the ω-end-functionalization of poly(methyl methacrylate) (PMMA) . The TMS group prevents undesired nucleophilic attack at the oxygen center during polymerization while the aldehyde carbonyl remains available for chain termination and subsequent functional group transformation. The increased lipophilicity (LogP 2.71-2.93) relative to unprotected salicylaldehyde facilitates solubility in typical polymerization solvents .

α-Trimethylsiloxy-o-Quinodimethane Generation for Diels-Alder Cycloaddition

2-(Trimethylsiloxy)benzaldehyde serves as a precursor for generating α-trimethylsiloxy-o-quinodimethane intermediates, which can be trapped with dienophiles to afford cycloadducts in good to high yields . This application leverages both the ortho-aldehyde functionality and the TMS-protected oxygen to generate reactive quinodimethane species under mild conditions (room temperature, TMSCl/Zn/2,6-lutidine) that are not accessible from the para-substituted regioisomer or from salicylaldehyde itself.

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